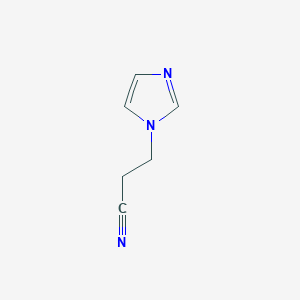
3-(1H-Imidazol-1-yl)propanenitrile
Übersicht
Beschreibung
“3-(1H-Imidazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C6H7N3 . It has a molecular weight of 121.14 . The compound has an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation .
Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-yl)propanenitrile” consists of an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation . The shortest intermolecular contact is found between the imidazole N atom and a -CH2- group of a neighboring molecule .Physical And Chemical Properties Analysis
“3-(1H-Imidazol-1-yl)propanenitrile” has a molecular weight of 121.14 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a flash point of 164.9±23.2 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds . Its topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen
Anti-Candida Activity
- Scientific Field : Medical and Biological Research
- Application Summary : “3-(1H-Imidazol-1-yl)propanenitrile” has been used in the development of anti-fungal agents, specifically against Candida albicans .
- Methods of Application : The compound was synthesized and its anti-fungal activity was tested in vitro .
- Results : The compound showed a comparable anti-Candida albicans profile (MIC value = 0.0112 µmol/mL) with that of miconazole (MIC value = 0.0188 µmol/mL) and was about 145-fold more potent than fluconazole (MIC > 1.6325 µmol/mL) .
Synthesis of Imidazole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Imidazole, a part of “3-(1H-Imidazol-1-yl)propanenitrile”, is an important synthon in the development of new drugs .
- Methods of Application : Imidazole is used as a building block in the synthesis of various organic compounds .
- Results : The synthesized imidazole derivatives have shown potential as anticancer agents .
Antibacterial Activity
- Scientific Field : Medical and Biological Research
- Application Summary : Imidazole derivatives, including “3-(1H-Imidazol-1-yl)propanenitrile”, have been found to possess antibacterial properties .
- Methods of Application : The compound is synthesized and its antibacterial activity is tested in vitro .
- Results : The compound has shown potential in inhibiting the growth of certain bacteria .
Antitubercular Activity
- Scientific Field : Medical and Biological Research
- Application Summary : Imidazole derivatives have been found to possess antitubercular properties .
- Methods of Application : The compound is synthesized and its antitubercular activity is tested in vitro .
- Results : The compound has shown potential in inhibiting the growth of Mycobacterium tuberculosis .
Anti-Inflammatory Activity
- Scientific Field : Medical and Biological Research
- Application Summary : Imidazole derivatives have been found to possess anti-inflammatory properties .
- Methods of Application : The compound is synthesized and its anti-inflammatory activity is tested in vitro .
- Results : The compound has shown potential in reducing inflammation .
Antioxidant Activity
- Scientific Field : Medical and Biological Research
- Application Summary : Imidazole derivatives have been found to possess antioxidant properties .
- Methods of Application : The compound is synthesized and its antioxidant activity is tested in vitro .
- Results : The compound has shown potential in neutralizing free radicals .
Eigenschaften
IUPAC Name |
3-imidazol-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIISVRKIKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339610 | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)propanenitrile | |
CAS RN |
23996-53-4 | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

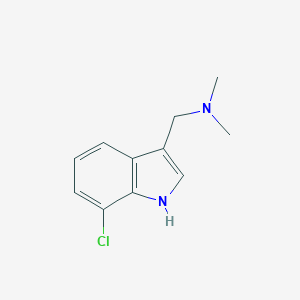
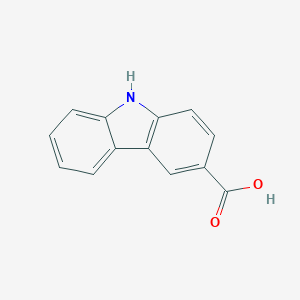
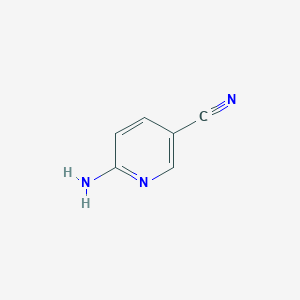
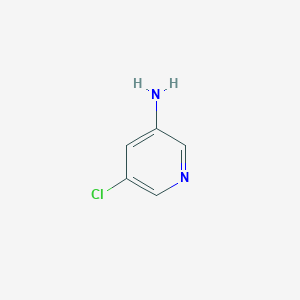
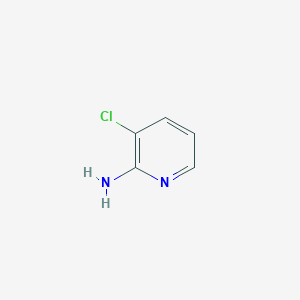
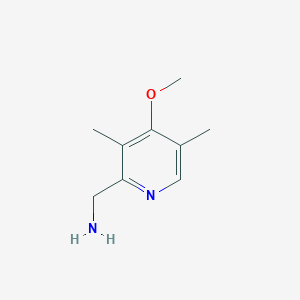

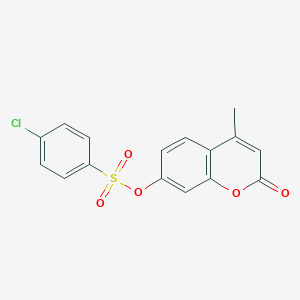
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)
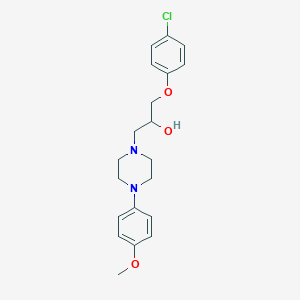
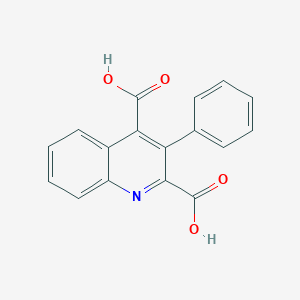
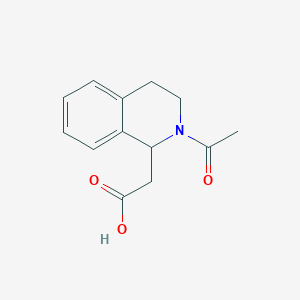
![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)